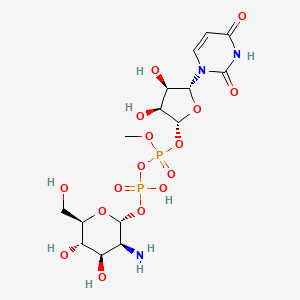
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol
Vue d'ensemble
Description
“2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H14N2OS . It is also known by other names such as Cobicistat Impurity HCl .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a methylamino group and a propan-2-ol group .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 186.28 g/mol . It has a topological polar surface area of 73.4 Ų, indicating its polarity . The compound has a complexity of 152, as computed by Cactvs 3.4.6.11 .
Applications De Recherche Scientifique
Molecular Aggregation and Fluorescence Studies
- Studies on similar compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have shown that molecular aggregation significantly influences their fluorescence characteristics in various solvents. These findings indicate potential applications in studying molecular interactions and designing fluorescence-based sensors or probes (Matwijczuk et al., 2016).
Synthesis and Structural Studies
- Research on related compounds, such as cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one, has provided insights into their chemical structures through X-ray diffraction and computational studies. This type of research is crucial for understanding the molecular architecture and potential reactivity of related compounds (Nycz et al., 2011).
Synthesis Methods and Intermediate Use
- Compounds such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in synthesizing anti-depressants like R-Duloxetine, have been studied for their synthesis pathways. Understanding these pathways is vital for developing efficient synthetic routes for related compounds (吴佳佳 et al., 2017).
Antimicrobial Activity
- Similar thiazole derivatives have been synthesized and tested for their antimicrobial properties. This research indicates the potential of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol and related compounds in developing new antimicrobial agents (Shelke et al., 2013).
Supramolecular Gelators and Non-Covalent Interactions
- Studies on N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have explored their use as supramolecular gelators. This research highlights the importance of methyl functionality and non-covalent interactions in such applications, which could be relevant for 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol as well (Yadav & Ballabh, 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-8(2,11)7-10-6(4-9-3)5-12-7/h5,9,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSMGBSRJCUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)


![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)


![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)


